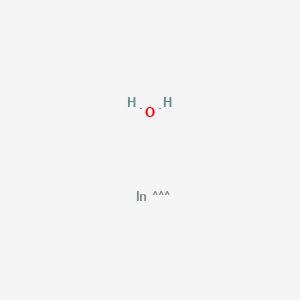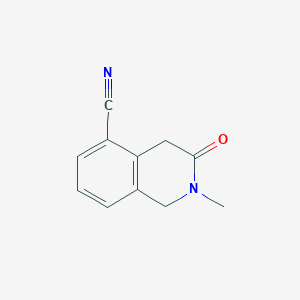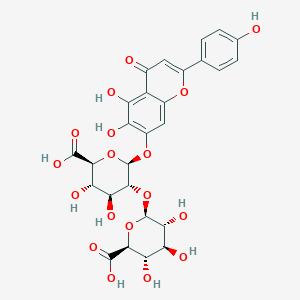
Indium-water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-water compounds are chemical entities formed by the interaction of indium with water. Indium, a rare metal with the atomic number 49, is known for its unique properties such as a low melting point and high malleability. When indium reacts with water, it forms indium hydroxide and releases hydrogen gas. This interaction is relatively slow and not as exothermic as the reactions of alkali metals with water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium-water compounds can be synthesized through the direct reaction of indium metal with water. The reaction is typically carried out at room temperature, and the product formed is indium hydroxide (In(OH)₃). The reaction can be represented as: [ \text{2In} + \text{6H}_2\text{O} \rightarrow \text{2In(OH)}_3 + \text{3H}_2 ]
Industrial Production Methods: Industrial production of this compound compounds involves the electrochemical reduction of indium salts in an aqueous medium. This method ensures high purity and yield of the desired compound. The electrode reaction mechanism on the cathode surface is determined by cyclic voltammetry .
Análisis De Reacciones Químicas
Types of Reactions: Indium-water compounds primarily undergo oxidation and reduction reactions. The most common reaction is the formation of indium hydroxide when indium reacts with water. Indium can also form various complexes with organic ligands, which are used in different catalytic processes .
Common Reagents and Conditions:
Oxidation: Indium reacts with oxygen to form indium oxide (In₂O₃).
Reduction: Indium hydroxide can be reduced back to indium metal using hydrogen gas.
Substitution: Indium can form complexes with ligands such as dithiocarbamate and phthalocyanine.
Major Products:
- Indium hydroxide (In(OH)₃)
- Indium oxide (In₂O₃)
- Various indium complexes with organic ligands
Aplicaciones Científicas De Investigación
Indium-water compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of indium-water compounds depends on the specific application. In biological systems, indium complexes emit Auger electrons, which can damage cellular structures and DNA, leading to their use in cancer therapy . In catalytic processes, indium acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates .
Comparación Con Compuestos Similares
Gallium-water compounds: Similar to indium, gallium reacts with water to form gallium hydroxide. gallium compounds are more commonly used in medical imaging and electronics.
Aluminum-water compounds: Aluminum reacts more vigorously with water compared to indium, forming aluminum hydroxide and hydrogen gas.
Uniqueness of Indium-Water Compounds: this compound compounds are unique due to their relatively slow reaction with water and their ability to form stable complexes with various organic ligands. This makes them highly versatile and valuable in a wide range of applications, from catalysis to medicine .
Propiedades
Fórmula molecular |
H2InO |
|---|---|
Peso molecular |
132.833 g/mol |
InChI |
InChI=1S/In.H2O/h;1H2 |
Clave InChI |
UVLYPUPIDJLUCM-UHFFFAOYSA-N |
SMILES canónico |
O.[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)



![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)




